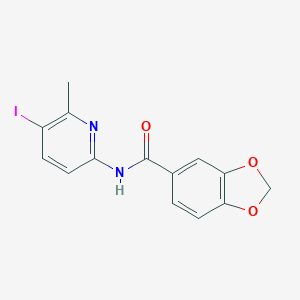
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide, also known as CMDB or Compound 14, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to inhibit the activity of HDAC6, which leads to the accumulation of misfolded proteins and ultimately cell death. Inflammation research has shown that N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. In neurological research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to protect neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to have various biochemical and physiological effects in different areas of research. In cancer research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to induce cell death and inhibit cell proliferation. In inflammation research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted research. However, one limitation is the lack of long-term safety data, as N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide is a relatively new compound and its effects on human health are not fully understood.
未来方向
For N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide research include further investigation of its potential therapeutic applications, such as in cancer, inflammation, and neurological disorders. In addition, research on the safety and toxicity of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide is needed to ensure its potential use in clinical settings. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide may also facilitate its use in research and potential clinical applications.
In conclusion, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide, or N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide, is a synthetic compound that has shown potential therapeutic applications in various fields of research. Its specificity for certain enzymes and signaling pathways makes it a valuable tool for targeted research, but further investigation is needed to fully understand its effects on human health.
合成方法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide involves the reaction of 3-chloro-4-methoxyaniline with 2,4-dimethylbenzoyl chloride in the presence of a base. This reaction results in the formation of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide as a white solid with a yield of approximately 80%.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has shown promising results as an inhibitor of the enzyme HDAC6, which is involved in the progression of various cancers. N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C16H16ClNO2 |
|---|---|
分子量 |
289.75 g/mol |
IUPAC 名称 |
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-6-13(11(2)8-10)16(19)18-12-5-7-15(20-3)14(17)9-12/h4-9H,1-3H3,(H,18,19) |
InChI 键 |
ONEWMEVZDHNYGV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)


![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)